REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:15][CH:16]([OH:20])[CH2:17][CH:18]=[CH2:19])[C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C=C>C(Cl)Cl>[OH:20][CH:16]1[CH2:17][CH:18]=[CH:19][CH2:1][N:4]([C:5]([O:6][CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[O:14])[CH2:15]1
|
Name
|
benzyl N-allyl-N-(2-hydroxypent-4-enyl)carbamate
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(OCC1=CC=CC=C1)=O)CC(CC=C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
catalyst 1B
|
Quantity
|
812.63 mg
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 16 hr under N2 protection
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (silica gel, eluting with PE:EA=2:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC=CC1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.51 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 47.47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |